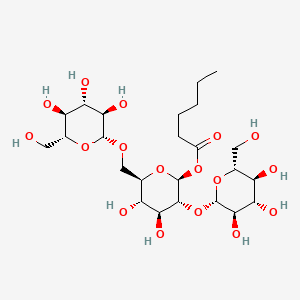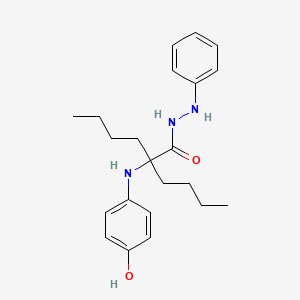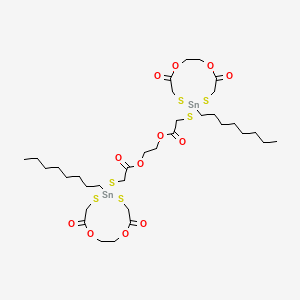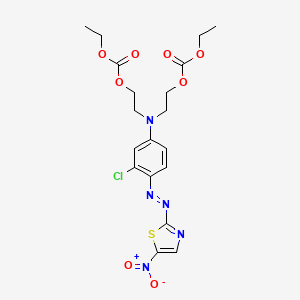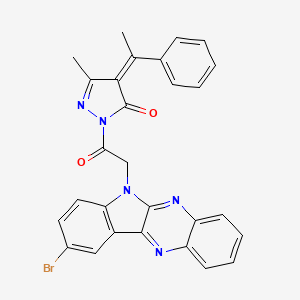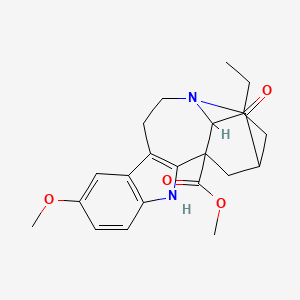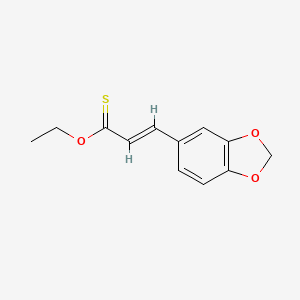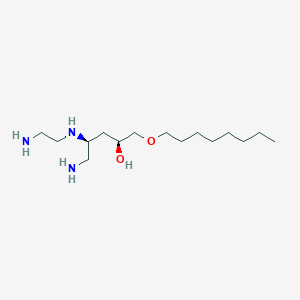
Hydrazinecarboximidamide, 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate typically involves the reaction of hydrazinecarboximidamide with 1,2-dimethyl-1,2-ethanediylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes, including the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate can be compared with other similar compounds, such as:
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis-, dihydrochloride: This compound has a similar structure but with a phenyl group instead of a dimethyl group.
Hydrazinecarboximidamide, 2,2’-(1-propyl-1,2-ethanediylidene)bis-: This compound features a propyl group in place of the dimethyl group.
The uniqueness of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
62580-87-4 |
|---|---|
Fórmula molecular |
C8H18N8O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
acetic acid;2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8.C2H4O2/c1-3(11-13-5(7)8)4(2)12-14-6(9)10;1-2(3)4/h1-2H3,(H4,7,8,13)(H4,9,10,14);1H3,(H,3,4)/b11-3+,12-4+; |
Clave InChI |
RHALGVPCVOQQAP-FLVPNXLJSA-N |
SMILES isomérico |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.CC(=O)O |
SMILES canónico |
CC(=NN=C(N)N)C(=NN=C(N)N)C.CC(=O)O |
Números CAS relacionados |
1945-67-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



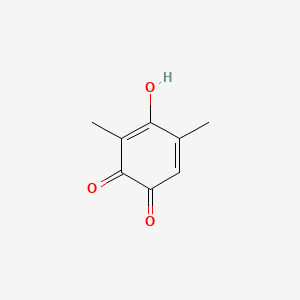
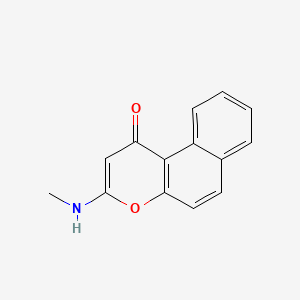
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
